2-Diacetoxyiodobenzoate

Description

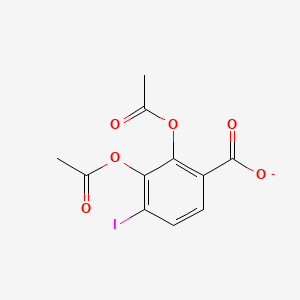

Structure

2D Structure

3D Structure

Properties

CAS No. |

67106-44-9 |

|---|---|

Molecular Formula |

C11H8IO6- |

Molecular Weight |

363.08 g/mol |

IUPAC Name |

2,3-diacetyloxy-4-iodobenzoate |

InChI |

InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1 |

InChI Key |

XCSQFGNRXAPLMO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-] |

Origin of Product |

United States |

Historical Trajectories of Hypervalent Iodine Reagents

The journey of hypervalent iodine chemistry began in the late 19th century. In 1886, the German chemist Conrad Willgerodt reported the first synthesis of a hypervalent iodine compound, (dichloroiodo)benzene, by passing chlorine gas through iodobenzene (B50100). semanticscholar.orgcardiff.ac.ukwiley-vch.de This discovery was soon followed by the preparation of other key iodine(III) and iodine(V) compounds, including (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene in 1892, 2-iodoxybenzoic acid (IBX) in 1893, and the first diaryliodonium salts in 1894. semanticscholar.orgwiley-vch.de By 1914, Willgerodt had published a book detailing nearly 500 such compounds. wiley-vch.de

Despite this early progress, the field saw limited advancement until the 1950s. semanticscholar.org A significant resurgence of interest, often described as a renaissance, occurred in the 1980s. semanticscholar.org This was largely spurred by the work of researchers like J.C. Martin and D.B. Dess, whose development of the Dess-Martin Periodinane (DMP), a highly selective oxidizing agent derived from IBX, showcased the immense synthetic potential of this class of reagents. numberanalytics.com The foundational work during this era was advanced by notable chemists including G. F. Koser, R. M. Moriarty, P. J. Stang, and A. Varvoglis. semanticscholar.org The 21st century has witnessed an explosive growth in the field, with a major focus on developing catalytic systems that use a recyclable iodoarene in the presence of a stoichiometric oxidant, further enhancing the green credentials of these reagents. semanticscholar.orgwiley-vch.de

Position of 2 Diacetoxyiodobenzoate Within Contemporary Synthetic Chemistry

2-Diacetoxyiodobenzoate (PIDA) holds a significant position as a commercially available, stable, and versatile reagent in modern organic synthesis. acs.org It is broadly utilized as a powerful oxidizing agent that offers a milder and more selective alternative to reagents based on heavy metals like chromium, lead, or mercury. cardiff.ac.uknumberanalytics.com This makes it particularly valuable in the synthesis of complex and sensitive molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

The applications of PIDA are extensive and varied. It is frequently employed for the oxidation of alcohols and phenols, but its utility extends far beyond these classic transformations. cardiff.ac.ukmdpi.com Research has demonstrated its effectiveness in a wide array of reactions, including:

C-H Functionalization: Activating and functionalizing otherwise inert carbon-hydrogen bonds. mdpi.comresearcher.life

Bond Formation: Mediating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and various hetero-hetero atom bonds. mdpi.comresearcher.life

Rearrangements and Migrations: Facilitating complex molecular rearrangements. benthamdirect.comingentaconnect.com

Heterocycle Synthesis: Acting as a key reagent in the construction of diverse heterocyclic ring systems. mdpi.com

The compound's ability to act as an electrophilic source allows it to participate in unique transformations, such as oxidative cyclizations and the generation of nitrenium ion intermediates for amination reactions. hbni.ac.in Its role as an environmentally safer option compared to many traditional metal-based oxidants has cemented its place in both academic research and industrial applications. semanticscholar.orgcardiff.ac.uk

Fundamental Reactivity Principles of Iodine Iii Species in Organic Transformations

Established Synthetic Pathways to Aryliodine(III) Diacetates

The traditional and most widely employed methods for the preparation of aryliodine(III) diacetates involve the oxidation of the corresponding iodoarenes. A variety of oxidizing agents have been utilized for this transformation, typically in the presence of acetic acid which serves as both a solvent and the source of the acetate ligands.

One of the earliest and most common methods is the oxidation of iodoarenes with peracetic acid. researchgate.netmdpi.com This procedure, while effective, can be lengthy and requires careful temperature control to ensure safety and prevent side reactions. mdpi.com To circumvent the handling of concentrated peracetic acid, it can be generated in situ from hydrogen peroxide and acetic anhydride. nsf.gov

Other established oxidants include sodium perborate (B1237305) (NaBO₃·4H₂O) and m-chloroperbenzoic acid (mCPBA), which offer reliable alternatives for the synthesis of (diacetoxyiodo)arenes. researchgate.net More recently, sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) has been introduced as a safe, rapid, and inexpensive oxidant for this purpose. researchgate.net The reaction of iodoarenes with NaClO·5H₂O in acetic acid provides a practical route to various (diacetoxyiodo)arenes, accommodating both electron-donating and electron-withdrawing substituents. researchgate.net

Another approach involves the use of potassium bromate (B103136) (KBrO₃) under strongly acidic conditions. mdpi.com Additionally, sodium periodate (B1199274) (NaIO₄) has been employed as an effective oxidant for the conversion of iodoarenes to their corresponding diacetates in good yields. mdpi.com These methods have been foundational in providing access to a wide array of aryliodine(III) diacetates for applications in organic synthesis.

A summary of common oxidizing agents for the synthesis of (diacetoxyiodo)arenes is presented below:

| Oxidizing Agent | Typical Reaction Conditions | Reference(s) |

| Peracetic Acid (CH₃CO₃H) | Acetic acid, controlled temperature (e.g., 40 °C) | researchgate.netmdpi.com |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid | researchgate.netorganic-chemistry.org |

| m-Chloroperbenzoic Acid (mCPBA) | Acetic acid | researchgate.net |

| Sodium Hypochlorite (NaClO·5H₂O) | Acetic acid | researchgate.net |

| Sodium Periodate (NaIO₄) | Acetic acid, acetic anhydride, sodium acetate | mdpi.com |

Innovations in Sustainable Preparation Strategies

In recent years, significant efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of hypervalent iodine reagents, aiming to replace hazardous and costly chemical oxidants.

Electrochemical synthesis has emerged as a powerful and green alternative for the preparation of aryliodine(III) reagents. scispace.comsioc-journal.cnscispace.com This method utilizes electricity as a clean oxidant to facilitate the anodic oxidation of iodoarenes, thereby avoiding the generation of stoichiometric waste from chemical oxidants. scispace.comsioc-journal.cn

The electrochemical oxidation of iodoarenes is typically carried out in an undivided cell using inert electrodes, such as glassy carbon or platinum. scispace.comacs.org Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are often used as solvents due to their ability to stabilize the resulting iodine(III) species. nih.gov This approach has been successfully applied to generate a variety of aryliodine(III) reagents. For instance, the anodic oxidation of iodobenzene in the presence of acetic acid can yield phenyliodine(III) diacetate (PIDA). researchgate.net

A notable application of this technology is the electrochemical synthesis of 2-iodosobenzoic acid (IBA) and its ester derivative, ethyl 2-iodosobenzoate, using water as the oxygen atom source. acs.org These compounds are direct precursors to this compound. The process is mediated by a carbon electrode and demonstrates high Faradaic efficiencies. acs.org

The development of continuous-flow electrochemical generators further enhances the safety and efficiency of this methodology, allowing for the on-demand preparation of even unstable hypervalent iodine reagents. scispace.com These electrochemically generated reagents can be used directly in subsequent reactions or converted to stable compounds like PIDA through ligand exchange. scispace.com

Table of Electrochemical Synthesis Examples:

| Starting Material | Product | Electrode Material (Anode/Cathode) | Solvent/Electrolyte | Key Findings | Reference |

| Iodoarenes | Aryliodine(III) reagents | Glassy Carbon / Platinum | Fluorinated alcohols | Efficient and reliable generation of hypervalent iodine reagents in a continuous-flow system. | scispace.com |

| Iodoarenes | Chiral Hypervalent Iodine(III) Reagents | Platinum / Platinum | TFE / Bu₄NBF₄ | First application in enantioselective electrosynthesis. | nih.gov |

| 2-Iodobenzoic acid | 2-Iodosobenzoic acid (IBA) | Glassy Carbon | H₂O | Green synthesis using water as the oxygen source with high Faradaic efficiency. | acs.org |

| Iodobenzene | Phenyliodine(III) bis(trifluoroethoxide) (PIFE) | Glassy Carbon / Platinum | TFE / LiClO₄ | PIFE generated and used in the synthesis of bioactive natural products. | jst.go.jp |

Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, represents another significant advancement in the sustainable synthesis of hypervalent iodine(III) compounds. A key strategy involves the interception of reactive intermediates generated during the autoxidation of aldehydes. nsf.gov

In this protocol, the aerobic oxidation of an aldehyde, such as acetaldehyde, generates peracetic acid and other reactive oxygen species in situ. nsf.gov These species then oxidize the iodoarene to the corresponding aryliodine(III) diacetate. This method circumvents the need for pre-formed, potentially hazardous oxidants and uses air or oxygen as the terminal oxidant, making it an environmentally attractive option. nsf.govacs.org The reaction is typically carried out in a suitable organic solvent at ambient temperature. nsf.gov This approach has been successfully used for the synthesis of (diacetoxyiodo)benzene and is applicable to other aryliodine(III) reagents. acs.org

The pursuit of metal-free synthetic routes is a central theme in green chemistry. While the term "metal-free catalysis" in the context of synthesizing this compound itself is not prominently featured in the literature, the sustainable methods described above, namely electrochemical and aerobic oxidation, are inherently metal-free in terms of not requiring transition metal catalysts for the oxidation step. nsf.govscispace.com

Furthermore, the use of organocatalysts such as N-hydroxyphthalimide (NHPI) to facilitate the aerobic oxidation of aldehydes to carboxylic acids showcases a metal-free approach that generates the necessary oxidizing environment. organic-chemistry.org The principles of these metal-free oxidation systems are directly applicable to the synthesis of hypervalent iodine reagents. For instance, a visible-light-induced, metal- and photocatalyst-free C-H bond imidation of arenes has been achieved using (diacetoxyiodo)benzene, highlighting the trend towards eliminating transition metals in reactions involving these reagents. acs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the tuning of its physical and chemical properties. The primary points of functionalization are the carboxylic acid group and the acetate ligands.

The carboxylic acid moiety at the 2-position presents a handle for various derivatization reactions. Standard esterification procedures can be applied to convert the carboxylic acid into an ester. However, attempts to prepare methyl 2-(diacetoxyiodo)benzoate have encountered challenges, including deprotection of the ester group under the reaction conditions used for the oxidation of the iodoarene precursor. This indicates that the choice of oxidation and esterification conditions must be carefully managed to achieve the desired derivatization without compromising the hypervalent iodine center.

Another important mode of functionalization is the ligand exchange of the acetate groups. sci-hub.seuab.cat The acetate ligands on aryliodine(III) diacetates can be replaced by other carboxylates or different ligands altogether. This is typically achieved by reacting the diacetate with a less volatile carboxylic acid, often with heating to drive off the resulting acetic acid. sci-hub.se This ligand exchange allows for the synthesis of a wide range of [bis(acyloxy)iodo]arenes with tailored properties. For example, the acetate ligands can be exchanged for aryl carboxylates, which can serve as handles to control the electronic parameters of the reagent in subsequent reactions. mdpi.com This strategy is crucial for fine-tuning the reactivity and selectivity of the hypervalent iodine reagent for specific synthetic applications.

Oxidative Functionalizations

This compound derivatives are renowned for their ability to effect a wide range of oxidative functionalizations with high selectivity and efficiency under mild conditions.

One of the most prominent applications of this compound reagents, specifically the Dess-Martin Periodinane (DMP), is the smooth and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org This transformation, known as the Dess-Martin oxidation, is prized for its operational simplicity, neutral pH, and rapid reaction times at room temperature. wikipedia.orgwikipedia.org It offers a significant advantage over many chromium-based oxidants and Swern-type oxidations, particularly for sensitive and highly functionalized substrates often encountered in natural product synthesis. orgsyn.org

The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the iodine center, forming a diacetoxyalkoxyperiodinane intermediate. wikipedia.org A subsequent E2-like elimination, where an acetate ion acts as a base to abstract an α-proton from the alcohol, leads to the formation of the carbonyl compound, iodinane, and acetic acid. wikipedia.orglibretexts.org The presence of water has been found to accelerate the rate of oxidation. wikipedia.org

Key advantages include:

Mild Conditions: Reactions are typically performed at room temperature in chlorinated solvents like dichloromethane. wikipedia.org

High Chemoselectivity: A wide array of functional groups are tolerated. wikipedia.org

High Yields: The oxidation generally proceeds with excellent yields. wikipedia.org

No Over-oxidation: Primary alcohols are selectively oxidized to aldehydes without further oxidation to carboxylic acids, a common issue with stronger oxidants. libretexts.org

Table 1: Oxidation of Various Alcohols using Dess-Martin Periodinane (DMP) This table is interactive. You can sort and filter the data.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Octanol | 1-Octanal | CH₂Cl₂ | 25 | 93 |

| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 25 | 98 |

| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | CH₂Cl₂ | 25 | 95 |

| Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂ | 25 | 92 |

| Geraniol | Geranial | CH₂Cl₂ | 25 | 88 |

| 2-Phenylethanol | Phenylacetaldehyde | CH₂Cl₂ | 25 | 94 |

The oxidative power of this compound and related hypervalent iodine(V) reagents extends to nitrogen-containing compounds. These reagents can facilitate the oxidation of amines and their derivatives to various products, which is a crucial transformation in the synthesis of nitrogen heterocycles and other valuable molecules. libretexts.orgrsc.org

The oxidation of tertiary amines with reagents like hydrogen peroxide can lead to amine oxides. libretexts.org While direct oxidation of primary and secondary amines with DMP can be complex, specific methodologies have been developed. For instance, the α-carbon of an amine can be oxidized directly to an amide functionality. rsc.org This transformation provides a direct route to amides from amines possessing α-C-H bonds. rsc.org The oxidation of secondary amines can also yield nitrones through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iq These reactions are often chemoselective, allowing for the functionalization of nitrogen compounds in the presence of other sensitive groups.

Table 2: Oxidation of Nitrogen-Containing Substrates This table is interactive. You can sort and filter the data.

| Substrate | Reagent System | Product Type | Comments |

|---|---|---|---|

| Tertiary Amines | H₂O₂, RCO₃H | Amine Oxides | Provides an oxygen atom to the nitrogen. libretexts.org |

| Amines with α-C-H | Metal/Non-metal catalysts + O₂ | Amides | Direct conversion of amine α-carbon to carbonyl. rsc.org |

| Secondary Amines | Hypervalent Iodine Reagents | Nitrones | Proceeds via a hydroxylamine intermediate. uomustansiriyah.edu.iq |

| N,N-Diethylethanamine | H₂O₂ | Triethylazane oxide | Example of amine oxide formation. libretexts.org |

Sulfur-containing compounds such as thiols and sulfides undergo clean and efficient oxidation with hypervalent iodine reagents. The oxidation state of sulfur can be precisely controlled, making this a valuable synthetic tool. libretexts.org

Thiols (mercaptans) are readily oxidized to disulfides. This reaction is a redox process where the thiol is oxidized and the iodine(V) reagent is reduced. libretexts.org Sulfides (thioethers) can be selectively oxidized to either sulfoxides or sulfones. pearson.com Milder conditions or the use of specific reagents like sodium periodate can halt the oxidation at the sulfoxide (B87167) stage. pearson.com Stronger oxidizing conditions, or reagents like hydrogen peroxide or KMnO₄, typically lead to the corresponding sulfone. pearson.com Flavin-catalyzed aerobic oxidation in the presence of formic acid/triethylamine also provides an efficient method for converting sulfides to sulfoxides and thiols to disulfides. rsc.org

Table 3: Oxidation of Sulfur-Containing Compounds This table is interactive. You can sort and filter the data.

| Substrate | Reagent/Conditions | Product | Oxidation State Change of Sulfur |

|---|---|---|---|

| Thiol (R-SH) | I₂(V) Reagents, Br₂ | Disulfide (R-S-S-R) | -2 to -1 |

| Sulfide (R-S-R') | NaIO₄ | Sulfoxide (R-S(=O)-R') | -2 to 0 |

| Sulfide (R-S-R') | H₂O₂ or KMnO₄ | Sulfone (R-S(=O)₂-R') | -2 to +2 |

| Thiophenol | Flavin catalyst, O₂, HCOOH/TEA | Diphenyl disulfide | -2 to -1 |

| Methyl phenyl sulfide | Flavin catalyst, O₂, HCOOH/TEA | Methyl phenyl sulfoxide | -2 to 0 |

The selective functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering a more atom-economical approach to complex molecules. sigmaaldrich.com Hypervalent iodine reagents have been instrumental in advancing this field.

Benzylic and allylic positions are particularly susceptible to oxidation by hypervalent iodine reagents like IBX and DMP due to the lower bond dissociation energy of the C-H bonds and the stability of the resulting radical or cationic intermediates. orientjchem.orgorientjchem.org These reactions allow for the direct conversion of C-H bonds at these activated positions into carbonyls or other functional groups.

For example, IBX can oxidize benzylic methylenes to ketones. orientjchem.org In some cases, the reaction proceeds via a single electron transfer (SET) mechanism, generating a radical cation that is then converted to the product. orientjchem.org Similarly, allylic C-H bonds can be oxidized to form allylic alcohols or enones. frontiersin.orgresearchgate.net Dirhodium(II) caprolactamate has been shown to be an exceptional catalyst for allylic oxidation in the presence of tert-butyl hydroperoxide (TBHP), converting olefins to enones with high selectivity. organic-chemistry.org

Table 4: Benzylic and Allylic C-H Activation This table is interactive. You can sort and filter the data.

| Substrate | Reagent/Catalyst | Position Functionalized | Product Type |

|---|---|---|---|

| Toluene derivatives | IBX/DMP | Benzylic | Benzaldehydes/Benzoic acids |

| Cyclohexene | IBX | Allylic | Cyclohexenone |

| Various Olefins | Rh₂(cap)₄, TBHP | Allylic | Enones, Enediones |

| (Thio)xanthenes | Electrochemistry | Benzylic | C-C and C-N bond formation |

| Allyl Silyl Ethers | Rhodium(II) Carbenes | Distal Allylic | δ-Functionalized Allyl Silyl Ethers |

Direct C-H oxygenation (the insertion of an oxygen atom) and amination (the insertion of a nitrogen-containing group) represent powerful strategies for late-stage functionalization. Hypervalent iodine reagents play a crucial role, often acting as the terminal oxidant in catalytic cycles involving transition metals like ruthenium or rhodium. nih.govrsc.org

For instance, electrochemically generated hypervalent iodine(III) species, in concert with ruthenium(II) complexes, can catalyze the C-H oxygenation of aromatic amides and ketones. nih.gov This dual catalytic system demonstrates broad scope and high functional group tolerance. C-H amination reactions can also be achieved. Anthranils, for example, serve as aminating agents in transition metal-catalyzed C-H amination reactions that proceed through a metal-nitrenoid pathway. rsc.org Another approach involves the use of iminoiodinanes, which can undergo visible-light-accelerated C-H amination of cyclic ethers to produce amino alcohols. diva-portal.org

Table 5: C-H Oxygenation and Amination This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate Type | Reagent/Catalyst System | Key Features |

|---|---|---|---|

| C-H Oxygenation | Aromatic Amides, Ketones | Iodoarene, Ru(II) complex, Electrochemistry | Catalytic generation of I(III) species. nih.gov |

| C-H Oxygenation | Benzylic C-H bonds | DDQ/tert-butyl nitrite, Visible Light | Organo-photocatalytic aerobic oxidation. torvergata.it |

| C-H Amination | Cyclic Ethers | Iminoiodinanes, Visible Light | Accelerated by blue light irradiation. diva-portal.org |

| C-H Amination | Various C-H bonds | Anthranils, Transition Metals (e.g., Rh, Cu) | Forms amine and carbonyl functionalities simultaneously. rsc.org |

| C-H Amination | (Hetero)arenes | DABCO, Electrochemistry | Oxidative generation of electrophilic N-radical dications. nih.gov |

Phenolic Dearomatization Reactions

This compound, also known as Phenyliodine(III) diacetate (PIDA), is a premier hypervalent iodine(III) reagent extensively utilized for the oxidative dearomatization of phenols. researchgate.netrsc.org This transformation is of significant synthetic value as it converts planar, aromatic phenols into three-dimensional cyclohexadienone structures, which are core motifs in numerous biologically active natural products and valuable synthetic intermediates. nitrkl.ac.inmagtech.com.cn The reaction is generally conducted under mild conditions and is prized for being an environmentally friendly, non-metallic oxidation method. researchgate.net

The mechanism of PIDA-mediated phenol (B47542) dearomatization is a subject of ongoing discussion but is generally understood to initiate with a ligand exchange between the phenol and the iodine(III) reagent to form a phenoxyiodine(III) intermediate. rsc.org From this intermediate, two main pathways are proposed: one involves the direct, unimolecular fragmentation to a phenoxenium ion, which is then trapped by a nucleophile. rsc.orgresearchgate.net The alternative pathway suggests a direct nucleophilic attack on the aromatic ring of the activated phenol-iodine complex. rsc.orgresearchgate.net Computational studies suggest that the formation of a cationic phenoxenium intermediate is often the favored pathway. rsc.orgresearchgate.net

The versatility of this reaction is demonstrated by its compatibility with a wide range of nucleophiles, which can be employed in either an intermolecular or intramolecular fashion. nitrkl.ac.in For instance, the oxidation of 4-substituted phenols in the presence of a nucleophile leads to 4,4-disubstituted cyclohexadienones, a synthetically useful transformation. d-nb.info Methanol (B129727) is a common and effective solvent and nucleophile for these reactions, often yielding p-quinol ethers. d-nb.info The reaction of 2,6-dimethylphenol, for example, can be telescoped into a sequence involving transmetalation, oxidation with PIDA, and arylation to produce functionalized dienones. researchgate.net

Furthermore, PIDA-mediated dearomatization can initiate cascade reactions. A notable example is the tandem oxidative dearomatization of a phenol followed by an intramolecular [4+2] cycloaddition (Diels-Alder reaction), which rapidly builds molecular complexity. nitrkl.ac.inucsb.edu This strategy has been applied in the synthesis of complex natural products, underscoring the power of PIDA in advanced organic synthesis. d-nb.infoucsb.edu

Table 1: Examples of Phenolic Dearomatization using this compound (PIDA)

| Phenol Substrate | Nucleophile/Solvent | Product Type | Yield | Reference |

| 4-Substituted Phenols | Various Nucleophiles | 4,4-Disubstituted Cyclohexadienones | Good to Excellent | d-nb.info |

| p-Hydroquinones | Methanol | Benzoquinones | Nearly Quantitative | d-nb.info |

| Phenolic Amides | Copper(II) sulfate/DMAP | Spiro β-lactams | - | d-nb.info |

| Phenol with propargyl alcohol tether | Propargyl alcohol (intramolecular) | Fused cycloadduct via diene intermediate | - | nitrkl.ac.inucsb.edu |

| Isoeugenol | Isoeugenol (dimerization) | Dehydrodiisoeugenol | - | ucsb.edu |

Carbon-Heteroatom Bond Forming Reactions

This compound serves as a powerful oxidant and mediator in the formation of carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for producing pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.orgnih.gov Its utility spans the creation of carbon-nitrogen and carbon-oxygen linkages, often by activating C-H bonds or other functional groups towards nucleophilic attack.

Carbon-Nitrogen (C-N) Bond Formation

The construction of C-N bonds is critical due to the prevalence of nitrogen-containing compounds in biologically active molecules. rsc.orguri.edu this compound facilitates these transformations through oxidative processes that are often more environmentally benign than traditional metal-catalyzed methods. uri.edu

Amination reactions, particularly the direct functionalization of C-H bonds, represent an efficient approach to synthesizing amines. uri.educhemistrytalk.org this compound can mediate the intermolecular oxidative amination of arenes with nitrogen sources like phthalimide (B116566), providing a metal-free route to protected anilines. uri.edu In some systems, PIDA is used as an oxidant in metal-catalyzed C-H amination reactions. For example, in rhodium-catalyzed amination of tertiary C-H bonds, PIDA acts as the terminal oxidant to drive the catalytic cycle. nih.gov

Azidation provides a direct route to organic azides, which are versatile intermediates in organic synthesis. mdpi.com The combination of this compound with an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), generates a reactive azidating species. nih.govresearchgate.net This system is effective for the difunctionalization of olefins, where an azide and another functional group are added across the double bond. mdpi.com For instance, the reaction of styrenes with PhI(OAc)₂ and NaN₃ in the presence of an oxidant like cerium ammonium (B1175870) nitrate (B79036) (CAN) can yield α-azido ketones. chemrevlett.com In the azidation of indoles, PhI(OAc)₂ is used to form an indolyl(phenyl)iodonium intermediate, which then reacts with an azide source in the presence of a copper catalyst to yield the azidoindole. nih.gov

Table 2: C-N Bond Formation Mediated by this compound (PIDA)

| Substrate | Nitrogen Source | Reagent System | Product Type | Reference |

| Simple Arenes | Phthalimide | PIDA | Protected Anilines | uri.edu |

| Indoles | NaN₃ | PIDA, TsOH, CuCl | Indolyl Azides | nih.gov |

| Alkenes | TMSN₃ | PIDA, PIFA | Azidoarylated products | mdpi.com |

| Styrenes | NaN₃ | PIDA, CAN, O₂ | Phenacyl Azides | chemrevlett.com |

| Substrates with tertiary C-H bonds | Sulfonamides | PIDA, Rh₂(esp)₂ | Protected Amines | nih.gov |

Amide bond formation is one of the most frequently performed reactions in chemical synthesis. unimi.it While direct amidation methods exist, this compound can be employed in oxidative strategies. nsf.gov It can facilitate the coupling of C-H and N-H bonds, a process known as oxidative C-H/N-H amination. uri.edu This approach avoids the need for pre-functionalized starting materials. For instance, PIDA-mediated reactions can construct N-arylamides directly from simple arenes and an amide source. uri.edu

In sulfonamidation, PIDA can be used as an oxidant in metal-catalyzed reactions to form C-N bonds with sulfonamides. The oxidant regenerates the active catalyst and drives the reaction towards the desired product. This has been demonstrated in the rhodium-catalyzed intermolecular amination of tertiary C–H bonds using sulfonamides as the nitrogen source, where PIDA is a key component of the reaction conditions. nih.gov

Carbon-Oxygen (C-O) Bond Formation

The formation of C-O bonds is fundamental to the synthesis of ethers and esters, which are common structural units in a vast array of organic compounds. chemguide.co.ukscienceready.com.au this compound is particularly effective as a stoichiometric oxidant in transition-metal-catalyzed C-H activation/C-O coupling reactions. nih.govencyclopedia.pub

Etherification can be achieved through the oxidative coupling of C-H bonds with alcohols. nih.gov this compound is frequently used as the oxidant in palladium-catalyzed C-H functionalization reactions to form ethers. nih.gov In these processes, a directing group on the substrate coordinates to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond. The resulting organopalladium intermediate is oxidized by PIDA from Pd(II) to a high-valent Pd(IV) species. nih.govencyclopedia.pub This intermediate then undergoes reductive elimination to form the C-O bond of the ether product. nih.gov This strategy has been successfully applied to N-chelation-directed C-H activation reactions, for example, using benzo[h]quinoline (B1196314) as a substrate and various alcohols as the oxygen-nucleophile source. encyclopedia.pub

Esterification , the formation of an ester from a carboxylic acid and an alcohol, is a classic condensation reaction. scienceready.com.au While many methods exist, the use of this compound in this context typically involves oxidative C-H activation pathways similar to those for etherification. orgsyn.org By using a carboxylic acid instead of an alcohol as the nucleophile, a C-O bond can be formed leading to an ester. Palladium-catalyzed reactions directed by substrate-bound nitrogen groups can functionalize a C-H bond with a carboxylate group using PIDA as the oxidant. nih.gov This allows for the direct conversion of a C-H bond to an ester linkage, providing a modern alternative to traditional methods like the Fischer esterification. scienceready.com.au

Table 3: C-O Bond Formation Involving this compound (PIDA)

| Substrate | Oxygen Source | Catalyst/Reagent System | Product Type | Reference |

| Benzo[h]quinoline | Alcohols | Pd(II)/MWCNT, PIDA | Heteroaryl Ethers | encyclopedia.pub |

| Oxime-containing arenes | Acetic Acid (from PIDA) | Pd(OAc)₂, PIDA | Aryl Esters | nih.gov |

| Various arenes with directing groups | Carboxylic Acids | Pd(II), PIDA | Aryl Esters | nih.gov |

Hydroxylation and Acetoxylation Reactions

This compound is a premier reagent for the direct α-acetoxylation of ketones, a transformation of significant value for introducing oxygen functionality adjacent to a carbonyl group. This reaction typically proceeds by the interaction of the ketone's enol or enolate form with the electrophilic iodine(III) center of PIDA. cardiff.ac.uk The process is not only effective for simple ketones but has also been extended to more complex systems like indoles, leading to the formation of 3-acetoxyoxindole derivatives. nih.gov

The mechanism for the α-acetoxylation of ketones is proposed to begin with the nucleophilic attack of the ketone's enol form on the iodine atom of PIDA, creating an α-iodo(III)ketone intermediate. cardiff.ac.uk This is followed by a bimolecular (SN2) or intramolecular nucleophilic substitution by an acetate group, yielding the α-acetoxy ketone product along with iodobenzene and acetic acid. cardiff.ac.ukscispace.com Research has shown that reaction conditions can be tuned to be catalytic in iodobenzene, with a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide used to regenerate the active iodine(III) species in situ. nih.govrsc.org

Table 1: Examples of PIDA-Mediated Acetoxylation of Carbonyl Compounds

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | PhI(OAc)₂, various conditions | α-Acetoxy-4-tert-butylcyclohexanone | Varies | scispace.comresearchgate.net |

| Substituted Acetophenones | PhI(OAc)₂ (cat.), H₂O₂/Ac₂O, BF₃·OEt₂ | α-Acetoxyacetophenones | up to 86% | rsc.org |

| Alkyl Aryl Ketones | Iodobenzene (cat.), Oxone, TFAA | α-Hydroxyalkyl Aryl Ketones | Good | snmjournals.org |

| 3-Substituted Indoles | PhI(OAc)₂ | 3-Acetoxyoxindole Derivatives | Moderate to Good | nih.gov |

Carbon-Sulfur (C-S) and Carbon-Selenium (C-Se) Bond Formation

The oxidative power of this compound is effectively harnessed to promote the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds, which are crucial linkages in many pharmaceutical and materials science applications. These reactions often proceed through an oxidative cyclization pathway where PIDA activates a substrate towards intramolecular attack by a sulfur or selenium nucleophile.

A notable example is the metal-free oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols. rhhz.netresearchgate.net In this one-pot, two-step process, PIDA mediates an initial oxidative dearomatization of the aniline, which is then followed by a Brønsted acid-promoted nucleophilic cyclization involving the thiophenol to construct 3-sulfenylindoles. rhhz.netresearchgate.net

Similarly, PIDA can be used to facilitate C-Se bond formation. Research has demonstrated that PIDA, in combination with diphenyl diselenide, promotes the intramolecular selenocyclization of unsaturated alcohols. cardiff.ac.uk This method provides access to various selenocyclic ethers. The reaction is believed to proceed via the in situ generation of an active electrophilic selenium species, PhSe⁺, from the oxidation of diphenyl diselenide by PIDA. This electrophile then triggers the cyclization of the olefin. While iodosobenzene (B1197198) (PhIO) was found to be a superior promoter in some cases, PIDA is also effective in initiating the transformation. acs.orgrsc.org

Table 2: PIDA-Mediated C-S and C-Se Bond Formation Reactions

| Substrate(s) | Reagents & Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-Alkynylaniline, Thiophenol | PhI(OAc)₂, Brønsted Acid | 3-Sulfenylindole | Good | rhhz.netresearchgate.net |

| Unsaturated Alcohols, Diphenyl Diselenide | PhI(OAc)₂, CH₂Cl₂ | Selenocyclic Ethers | Good | cardiff.ac.uk |

| N-Allyl Carboxamides, Diphenyl Diselenide | PhIO (or PhI(OAc)₂), CH₂Cl₂ | Selenenylated Oxazolines | up to 93% | acs.orgrsc.org |

Halogenation Chemistry

This compound serves as a versatile tool in halogenation chemistry, not by acting as a direct halogen source, but by functioning as an oxidant that activates simple halide salts into more potent electrophilic halogenating agents in situ.

PIDA is highly effective for promoting haloamidation, haloetherification, and halolactonization of unfunctionalized olefins when used in combination with a suitable halogen source. scispace.com For instance, treating an olefin with PIDA and a lithium or potassium halide (e.g., LiCl, KBr) leads to the formation of 1,2-bifunctionalized cyclic products. scispace.comresearchgate.net

The proposed mechanism involves an initial ligand exchange on the iodine(III) center, where an acetate is replaced by a halide ion (e.g., bromide) to form an unstable intermediate like PhI(OAc)Br. researchgate.net This species can then release a reactive electrophilic bromine source (e.g., "Br⁺") that activates the alkene, forming a cyclic bromonium ion. Subsequent intramolecular attack by a tethered nucleophile (amide, alcohol, or carboxylic acid) completes the cyclization. researchgate.net This strategy has been successfully applied to the synthesis of chlorinated oxazolines, brominated pyrrolidines, and other halogenated heterocycles under mild conditions. researchgate.net Furthermore, PIDA can activate molecular bromine (Br₂) to enhance its reactivity in the electrophilic bromination of even deactivated aromatic substrates. researchgate.net

Table 3: PIDA-Mediated Chlorination and Bromination Reactions

| Substrate | Halogen Source | Reagents & Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Homoallylic Sulfonamides | KBr | PhI(OAc)₂, Bu₄NBr | Brominated Pyrrolidines | Excellent | researchgate.net |

| N-Allyl Carboxamides | TMSCl | PhI(OAc)₂ | Chloromethyl Oxazolines | Good | researchgate.net |

| 1,6-Enyne | LiCl / LiBr | PhI(OAc)₂ | Dihalogenated Pyrrolidines | Good | google.com |

| Anisole | Br₂ | PhI(OAc)₂ (catalytic) | Bromoanisole | - | researchgate.net |

While this compound is not a direct fluorinating agent, its chemistry is pivotal in advanced fluorination methods, particularly in the context of Positron Emission Tomography (PET). PET is a molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, most commonly fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min). researchgate.netacs.org

The synthesis of PET radiotracers often requires the late-stage introduction of [¹⁸F]fluoride via nucleophilic substitution. A significant challenge is the fluorination of electron-rich or non-activated aromatic rings. Hypervalent iodine chemistry provides a powerful solution. researchgate.netresearchgate.net Diaryliodonium salts and spirocyclic iodonium (B1229267) ylides (SCIDY) have emerged as exceptional precursors for nucleophilic radiofluorination. nih.govresearchgate.netnih.gov These iodine(III) precursors are often synthesized using PIDA or its derivatives like PhI(OTFA)₂ as the oxidant. scispace.com

The strategy involves reacting the iodine(III) precursor with no-carrier-added [¹⁸F]fluoride. The hypervalent iodine group acts as an excellent leaving group, facilitating regioselective C-¹⁸F bond formation even on challenging substrates. researchgate.netacs.org This methodology has enabled the efficient radiosynthesis of numerous clinically relevant PET tracers that were difficult to access via traditional methods. nih.govresearchgate.net In some protocols, a hypervalent iodine(III) species is also used as an oxidant in transition-metal-mediated radiofluorination reactions, showcasing the broad utility of this class of reagents in modern ¹⁸F-radiochemistry. rhhz.net Although trace amounts of product were seen when PhI(OAc)₂ was used as an oxidant in one photoredox C-H radiofluorination, other oxidants were found to be far superior. nih.gov

Cyclization and Rearrangement Reactions

One of the most prominent applications of this compound is in mediating oxidative cyclization reactions to construct a diverse range of heterocyclic compounds. These reactions are central to medicinal chemistry and materials science due to the prevalence of these motifs in natural products and functional materials. nih.gov

PIDA promotes the intramolecular condensation of anilide or amidine derivatives to form benzoxazoles and benzimidazoles. nih.govacs.org For example, o-hydroxyaryl N-H ketimines, prepared from the condensation of o-aminophenols with ketones, undergo a PIDA-mediated Beckmann-type rearrangement. This involves an oxidative researchgate.netacs.org-aryl migration to furnish the benzoxazole (B165842) core in good yields under mild conditions. nih.govacs.org The reaction is often performed in methanol at room temperature. acs.org

This oxidative power also extends to the synthesis of other important heterocycles.

Indoles: PIDA or its more reactive trifluoroacetate (B77799) analogue (PIFA) can mediate the oxidative cyclization of 2-alkenylanilines to provide substituted N-H indoles, avoiding the need for protecting groups on the nitrogen atom.

Benzofurans: In the presence of a co-oxidant like m-CPBA, a catalytic amount of PIDA can promote the cyclization of o-hydroxystilbenes to form 2-arylbenzofurans. The proposed mechanism involves activation of the alkene double bond by the iodine(III) species, followed by intramolecular attack from the phenolic oxygen. scispace.com

Table 4: PIDA-Mediated Synthesis of Heterocycles via Oxidative Cyclization

| Substrate Type | Reagents & Conditions | Heterocycle Formed | Yield (%) | Reference(s) |

|---|---|---|---|---|

| o-Hydroxyaryl N-H Ketimines | PhI(OAc)₂ (1.5 equiv), MeOH, RT | Benzoxazoles | up to 82% | nih.govacs.org |

| o-Aminoaryl N-H Ketimines | PhI(OAc)₂ (1.5 equiv), MeOH, RT | Benzimidazoles | Good | nih.gov |

| 2-Alkenylanilines | PhI(OAc)₂, THF, RT | N-H Indoles | ~60-70% | |

| (E)-2-Styrylphenols | PhI(OAc)₂ (10 mol%), m-CPBA, MeCN, RT | 2-Arylbenzofurans | Good to Excellent | scispace.com |

| Phenolic Schiff's Bases | Solid-supported PhI(OAc)₂ | 2-Arylbenzoxazoles | Good |

Intramolecular Halocyclization of Unsaturated Systems

2-Diacetoxyiodobenzene, in the presence of iodine or bromine, facilitates the intramolecular halocyclization of unsaturated systems like substituted o-allylphenols. researchgate.net This process leads to the formation of halogenated heterocyclic compounds. For instance, the reaction of various 2-allylphenols with iodine and 2-diacetoxyiodobenzene results in the corresponding 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net The reaction is believed to proceed through the in situ generation of a more electrophilic halogen species, which then triggers the cyclization of the unsaturated substrate. This methodology provides a route to synthesize halogenated or oxygenated nitrogen heterocycles through the radical decarboxylation of β- and γ-amino acids when treated with a combination of 2-diacetoxyiodobenzene and iodine. researchgate.net

The efficiency of halocyclization reactions is often dependent on establishing a balance between the structure of the substrate, its reactivity, and the selectivity of the process. rsc.org The design of new electrophilic halogenation reagents and the use of specific activation strategies are key to achieving this balance. rsc.org

Oxidative Rearrangements (e.g., Domino Reactions)

2-Diacetoxyiodobenzene is a key reagent in promoting oxidative rearrangements, often as part of domino reaction sequences. nih.gov Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations under the same reaction conditions, enhancing synthetic efficiency. e-bookshelf.denih.gov These reactions can be initiated or terminated by oxidation or reduction steps. e-bookshelf.de

A notable example is the one-pot, three-component synthesis of thiadiazole N-nucleosides. nih.gov In this process, 2-diacetoxyiodobenzene promotes the oxidative rearrangement of an aryl thiamide to an arylisothiocyanate in situ. This intermediate then reacts with a Schiff base, formed from β-D-ribosylhydrazine and an aromatic aldehyde, to yield the final thiadiazole product through a thiourea (B124793) intermediate. nih.gov The entire sequence occurs at ambient temperature with high efficiency. nih.gov

Furthermore, 2-diacetoxyiodobenzene has been employed in palladium-catalyzed domino reactions for the synthesis of substituted fluorenes from 1,2-dihalobenzenes and hindered Grignard reagents. nih.gov These reactions are believed to proceed through palladium-associated aryne intermediates. nih.gov The versatility of 2-diacetoxyiodobenzene extends to its use in combination with other reagents to trigger specific rearrangements. For instance, rearrangements of organic peroxides like the Baeyer–Villiger, Criegee, and Hock rearrangements often utilize oxidizing agents, and hypervalent iodine compounds are relevant in this context. beilstein-journals.org

Cycloaddition Reactions (e.g., [2+2] and [4+2])

Cycloaddition reactions are powerful ring-forming processes in organic synthesis, characterized by the formation of a cyclic product from two unsaturated molecules. slideshare.net These reactions are classified based on the number of π-electrons involved, such as [2+2] and [4+2] cycloadditions. slideshare.net While direct involvement of this compound in initiating these cycloadditions is less common, it plays a crucial role in reactions that generate substrates for subsequent cycloadditions.

For instance, in the context of [4+2] cycloadditions (Diels-Alder reactions), this compound can be used to synthesize dienes or dienophiles. An aza-Diels-Alder reaction, for example, utilizes an in-situ generated imine as a dienophile to produce bicyclic nitrogen-containing heterocycles. walshmedicalmedia.com While this specific example uses iodine as a catalyst, the principle of using an oxidant to generate a reactive species for cycloaddition is relevant.

The [2+2+2] cycloaddition is another significant transformation, often catalyzed by transition metals, to form six-membered carbo- and heterocycles. rsc.orgnih.gov These reactions can be fully intramolecular, leading to complex polycyclic systems. nih.gov The development of stereoselective [4+2] cycloadditions has been advanced by using chiral reagents, such as chiral N-protonated alkenyl oxazaborolidines as dienophiles. researchgate.net

Coupling Reactions

Transition metal-catalyzed oxidative coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org Hypervalent iodine reagents, including 2-diacetoxyiodobenzene, are frequently used as oxidants in these transformations, facilitating the catalytic cycle of the metal. frontiersin.orgnih.gov

Oxidative Coupling Methodologies for C-C Bond Formation

Oxidative coupling reactions that form C-C bonds often involve the direct functionalization of C-H bonds, which is an atom-economical approach. nih.gov 2-Diacetoxyiodobenzene is a common oxidant in palladium-catalyzed C-H activation/C-C coupling reactions. nih.govbohrium.com For example, it has been used in the aerobic oxidative coupling of arenes, such as benzofuran (B130515) with benzene, to produce heterocoupled biaryls. nih.gov These reactions can proceed through various mechanisms, including those involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles. nih.gov

In some cases, the reactions are believed to proceed via a free radical mechanism. sioc-journal.cn For instance, the oxidation of various substrates with N-hydroxy phthalimide (NHPI) can be initiated by 2-diacetoxyiodobenzene, leading to C-C bond formation through a radical process. sioc-journal.cn Non-palladium catalyzed methods also exist, where hypervalent iodine reagents activate substrates for C-C bond formation. frontiersin.org

The scope of oxidative C-C bond formation is broad, encompassing the coupling of organometal reagents with hydrocarbons or with other organometal reagents. rsc.org These methods provide access to complex molecular architectures that are prevalent in pharmaceuticals and functional materials. researchgate.net

| Coupling Partners | Catalyst/Oxidant System | Product Type | Reference |

| Benzofuran and Benzene | Pd(OAc)2 / PhI(OAc)2 | 2-Phenylbenzofuran | nih.gov |

| Thioanisoles | Au-catalyst / PhI(OAc)2 | α-Thioaryl esters | frontiersin.org |

| Indoles and Furans | CuCl2·2H2O / Air | Indolyl-furans | researchgate.net |

| N-Arylpropiolamides | Pd-catalyst / Hypervalent Iodine | Oxindoles | bohrium.com |

Arylation Reactions via Iodonium Intermediates

Diaryliodonium salts, which can be generated from or used in conjunction with 2-diacetoxyiodobenzene, are powerful arylating agents. beilstein-journals.orgresearchgate.net These reagents can transfer an aryl group to a variety of nucleophiles under mild, often metal-free, conditions. nih.govtcichemicals.com The reaction typically proceeds through ligand exchange followed by reductive elimination from a T-shaped λ3-iodane intermediate. tcichemicals.com

Unsymmetrical diaryliodonium salts, featuring a non-transferable "dummy" ligand, have been developed to improve the efficiency and chemoselectivity of the aryl transfer. tcichemicals.com The 2,4,6-trimethoxyphenyl (TMP) group is a particularly effective dummy ligand. tcichemicals.com These reagents have been used for the arylation of a wide range of C-, N-, O-, and S-nucleophiles. beilstein-journals.orgnih.gov

Furthermore, diaryliodonium salts can serve as precursors to arynes, which are highly reactive intermediates capable of undergoing various transformations, including cycloadditions and nucleophilic additions. nsf.gov The choice of the iodonium salt and reaction conditions allows for selective control over competing reaction pathways. nsf.gov

Stereoselective Transformations and Chiral Reagent Development

The development of chiral hypervalent iodine reagents has opened new avenues for asymmetric synthesis, providing a metal-free alternative for creating enantioenriched molecules. beilstein-journals.orgsioc-journal.cn These chiral reagents can be used in either stoichiometric or catalytic amounts. sioc-journal.cnbeilstein-journals.org

Significant progress has been made in designing and synthesizing various types of chiral hypervalent iodine reagents. sioc-journal.cn These reagents have been successfully applied in a range of asymmetric transformations, including oxidative dearomatizations, α-functionalization of carbonyl compounds, and various olefin functionalizations. beilstein-journals.orgcardiff.ac.uk For example, chiral I(III) catalysts with rigid spirocyclic backbones have been developed for the enantioselective oxidative dearomatization of phenols (Kita oxidation). beilstein-journals.org

The development of catalytic enantioselective reactions using chiral hypervalent iodine reagents remains a challenging but highly rewarding field. researchgate.net In many cases, the chiral I(III) or I(V) species is generated in situ from a chiral aryl iodide precursor and a terminal oxidant. beilstein-journals.org This approach has been used for asymmetric α-functionalization of ketones and the synthesis of spirooxindoles. beilstein-journals.org The ability to perform stereoselective transformations is crucial for the synthesis of complex natural products and pharmaceuticals. cardiff.ac.uk

Analytical Methodologies Utilizing this compound as a Reagent

Beyond its role in synthesis, this compound serves as a valuable analytical reagent due to its properties as a stable and selective oxidant. nih.govresearchgate.net

o-Diacetoxyiodobenzoate has been established as a superior analytical reagent for the quantitative determination of a variety of organic functional groups in both aqueous and non-aqueous media. nih.govresearchgate.net It allows for the precise titration of compounds that can be readily oxidized. The reagent has been successfully used for the determination of sulfur-containing compounds, amines, and alcohols. nih.gov The methods are reported to be highly precise, with low determination errors. nih.govresearchgate.net

| Analyte Class | Determination Error (%) | Precision (RSD, %) |

| Thiols | 0.2 | 0.2 - 0.5 |

| Thioureas | 0.5 | 0.2 - 0.5 |

| Organic Sulphides | 0.4 | 0.2 - 0.5 |

| Disulphides | 0.4 | 0.2 - 0.5 |

| Isothiocyanates | 0.4 | 0.2 - 0.5 |

| Dithiocarbamates | 0.4 | 0.2 - 0.5 |

| Xanthates | 0.5 | 0.2 - 0.5 |

Reported error and precision for the determination of various sulfur compounds using o-diacetoxyiodobenzoate. nih.gov

This methodology provides a reliable alternative to other quantitative methods for these classes of compounds. epa.govbyjus.comnih.goviscnagpur.ac.in

Spectrophotometric titration is an analytical technique where the change in absorbance of a solution is monitored to determine the endpoint of a titration. libretexts.org o-Diacetoxyiodobenzoate (o-DIB) is particularly well-suited for this application in the analysis of specific substrates.

A key application is the determination of Vitamin C (ascorbic acid). researchgate.net A method has been developed based on the titration of Vitamin C with o-DIB, where the endpoint is detected spectrophotometrically at a wavelength of 600 nm. researchgate.net This method utilizes leuco-2,6-dichlorophenolindophenol and potassium iodide as an indicator system. researchgate.net The oxidant (o-DIB) reacts with iodide to liberate iodine, which then interacts with the indicator system, causing a color change that can be precisely measured. This provides a robust and accurate method for quantifying Vitamin C in various samples, including pharmaceuticals and biological fluids. researchgate.netconnectedpapers.com The technique can also be adapted for visual endpoint detection. researchgate.net

Mechanistic and Theoretical Investigations of 2 Diacetoxyiodobenzoate Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates

Following the formation of this intermediate, the reaction typically proceeds through a reductive elimination pathway. In the case of alcohol oxidation, this involves the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of a carbonyl compound, iodobenzene (B50100), and acetic acid. libretexts.org This concerted or stepwise process effectively transfers the oxidizing power of the hypervalent iodine to the substrate.

The nature of the substrate significantly influences the specific intermediates and reaction pathways. In the oxidation of phenols, the reaction can lead to various products, including quinones, through pathways that may involve phenoxonium ion intermediates. nih.govnih.gov The formation of these highly reactive species is a hallmark of oxidative dearomatization reactions mediated by hypervalent iodine reagents. ucsb.edu

The identification of these transient intermediates is a challenging yet critical aspect of mechanistic elucidation. Modern analytical techniques, particularly mass spectrometry, have proven invaluable in detecting and characterizing short-lived species in reaction mixtures. nih.govrsc.org Electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and analyze charged intermediates, providing direct evidence for their existence and connectivity. nih.gov

Kinetic Analysis of 2-Diacetoxyiodobenzoate-Promoted Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and solvent, researchers can deduce the rate law of a reaction, which mathematically describes its dependence on the concentration of each reactant. This information is instrumental in proposing and validating reaction mechanisms.

For reactions involving this compound, kinetic analysis can help to identify the rate-determining step of the reaction. For example, in the oxidation of sulfides to sulfoxides, kinetic studies can differentiate between a mechanism where the initial ligand exchange is the slow step and one where the subsequent oxygen transfer is rate-limiting. researchgate.net

Isotope labeling experiments are a powerful tool used in conjunction with kinetic analysis to probe reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can observe a kinetic isotope effect (KIE). A significant KIE for the cleavage of a particular bond indicates that this bond-breaking event is part of the rate-determining step. For instance, in alcohol oxidation, a primary kinetic isotope effect observed upon deuteration of the α-carbon would support a mechanism where the C-H bond is broken in the rate-determining step.

The data gathered from these kinetic experiments can be used to construct a detailed energy profile of the reaction, highlighting the activation energies of the various steps and the relative stabilities of the intermediates.

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Quantum mechanical calculations, in particular, allow for the detailed examination of electronic structure, reaction energetics, and transition state geometries.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the mechanisms of organic reactions. researchgate.netarxiv.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways connecting reactants, intermediates, transition states, and products. beilstein-journals.orgnih.gov

For this compound-promoted reactions, DFT calculations can be employed to:

Determine the structures of reactants, intermediates, and transition states: This provides a three-dimensional picture of the species involved in the reaction.

Calculate the energies of these species: This allows for the determination of reaction enthalpies, activation energies, and the relative stabilities of intermediates.

Visualize the transition state vibrations: The imaginary frequency of a transition state corresponds to the motion of the atoms as they traverse the energy barrier, providing a clear picture of the bond-making and bond-breaking processes. beilstein-journals.org

These calculations can be used to compare different proposed mechanistic pathways and to identify the most energetically favorable route. For example, in the oxidation of phenols, DFT calculations can help to distinguish between pathways involving radical intermediates and those proceeding through ionic mechanisms. nih.gov

| Computational Method | Application in this compound Reactivity Studies |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, determination of transition state structures and energies, calculation of reaction energetics. |

| Quantum Mechanical Studies | Investigation of reactivity and selectivity descriptors, prediction of regioselectivity and stereoselectivity. |

Quantum Mechanical Studies of Reactivity and Selectivity Descriptors

Beyond mapping out reaction pathways, quantum mechanical calculations can be used to understand the intrinsic reactivity of this compound and the factors that govern the selectivity of its reactions. Various reactivity and selectivity descriptors derived from quantum chemical calculations can provide valuable insights.

For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can help to predict the sites of nucleophilic and electrophilic attack. In the reaction of this compound with a substrate, the relative energies and shapes of the HOMO of the substrate and the LUMO of the reagent can indicate the feasibility and regioselectivity of the initial interaction.

Furthermore, concepts such as natural bond orbital (NBO) analysis can be used to study the charge distribution and bonding interactions within the key intermediates and transition states. nih.gov This can help to rationalize the observed selectivity in reactions where multiple products are possible. For example, in the functionalization of an aromatic ring, these calculations can help predict whether substitution will occur at the ortho, meta, or para position. nih.gov

Spectroscopic and Spectrometric Techniques in Mechanistic Elucidation

Spectroscopic and spectrometric techniques are indispensable for the experimental investigation of reaction mechanisms, providing direct information about the structures of reactants, products, and, crucially, any observable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of stable molecules in solution. nih.govpeerj.com In the context of this compound reactivity, NMR can be used to:

Monitor the progress of a reaction: By taking spectra at different time points, one can follow the disappearance of reactants and the appearance of products, providing kinetic information.

Identify stable intermediates: In some cases, reaction intermediates may be sufficiently long-lived to be observed directly by NMR.

Characterize the final products: NMR is the primary method for confirming the structure of the products of a reaction.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a specialized NMR technique that can be used to distinguish between different species in a mixture based on their diffusion rates, which is related to their size. This can be particularly useful for identifying the formation of complexes or aggregates in solution. researchgate.net

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.govrsc.org As mentioned earlier, ESI-MS is particularly well-suited for the detection of charged intermediates in solution-phase reactions. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing information about their structure and connectivity.

The combination of these experimental techniques with computational modeling provides a powerful and synergistic approach to unraveling the intricate details of this compound reactivity. The experimental data provide a crucial benchmark for validating the theoretical models, while the computational results offer a level of detail that is often inaccessible through experiment alone.

Green Chemistry and Sustainability Principles in 2 Diacetoxyiodobenzoate Mediated Synthesis

Atom Economy and Waste Minimization Strategies

A primary drawback of using stoichiometric hypervalent iodine reagents like 2-Diacetoxyiodobenzoate is their inherently poor atom economy. acsgcipr.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. In a typical oxidation reaction with this compound, the iodine-containing fragment is reduced to iodobenzene (B50100), which constitutes a significant portion of the reagent's mass but is ultimately a byproduct that must be removed and discarded. acsgcipr.org

For instance, in the TEMPO-catalyzed oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), the reaction proceeds as follows:

C₆H₅CH₂OH + C₆H₅I(OCOCH₃)₂ → C₆H₅CHO + C₆H₅I + 2 CH₃COOH

The atom economy for this transformation is low, as the mass of the iodobenzene and acetic acid byproducts is substantial compared to the desired benzaldehyde product.

Table 1: Atom Economy Calculation for the Oxidation of Benzyl Alcohol

| Compound | Reactants/Products | Molecular Weight (g/mol) | Mass in Reaction (g) |

|---|---|---|---|

| Benzyl Alcohol | Reactant | 108.14 | 108.14 |

| This compound | Reactant | 322.10 | 322.10 |

| Benzaldehyde | Desired Product | 106.12 | 106.12 |

| Iodobenzene | Byproduct | 204.01 | 204.01 |

| Acetic Acid | Byproduct | 60.05 | 120.10 |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% *Atom Economy = (106.12 / (108.14 + 322.10)) x 100% = **24.67%***

To address this issue, several strategies have been developed:

Catalytic Systems: A major advancement involves using iodoarenes in catalytic amounts in the presence of a cheaper, terminal co-oxidant (e.g., m-chloroperbenzoic acid or Oxone). beilstein-journals.orgorganic-chemistry.org In this cycle, the co-oxidant continuously regenerates the active hypervalent iodine(III) species from the iodobenzene byproduct, drastically reducing waste. beilstein-journals.org

Recyclable Reagents: To circumvent the difficult separation of the iodobenzene byproduct from reaction mixtures, recyclable reagents have been designed. asianpubs.org One successful approach is the immobilization of the reagent on a polymer support, creating polymer-supported (diacetoxyiodo)benzene (B116549) (PSDIB). asianpubs.org After the reaction, the polymer-bound iodoarene can be easily recovered by simple filtration, regenerated by oxidation with agents like peracetic acid, and reused in subsequent reactions with similar reactivity. asianpubs.org

Ion-Supported Reagents: Another strategy involves attaching the iodoarene to an ionic liquid support. This creates a recyclable oxidizing agent that can be used in an ionic liquid medium, facilitating both high reaction selectivity and reagent reuse after re-oxidation. organic-chemistry.org

Development of Benign Solvents and Reaction Media Alternatives

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key principle of green chemistry is the replacement of these solvents with more environmentally benign alternatives. Research in this compound mediated reactions has explored several greener media.

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure and high thermal stability. organic-chemistry.org An ion-supported this compound derivative has been successfully used for the selective oxidation of primary alcohols in an ionic liquid, [emim]⁺[BF₄]⁻, preventing overoxidation to carboxylic acids. organic-chemistry.org The use of ILs can also simplify product separation and enable the recycling of the catalyst system. organic-chemistry.org

Water: As the ultimate green solvent, water is an attractive medium for organic reactions. A copper-catalyzed cross-dehydrogenative coupling reaction using this compound as the oxidant has been shown to proceed efficiently in water, offering an eco-friendly protocol with mild conditions and short reaction times. organic-chemistry.org

Table 2: Examples of Green Solvents in this compound Mediated Reactions

| Reaction Type | Green Solvent/Medium | Key Advantage | Reference |

|---|---|---|---|

| Oxidation of Alcohols | Ionic Liquid ([emim]⁺[BF₄]⁻) | High selectivity, prevents overoxidation, reagent is recyclable. | organic-chemistry.org |

| Synthesis of Amides | Ionic Liquid | Facile one-pot synthesis at ambient temperature. | organic-chemistry.org |

| Cu-catalyzed C-H/N-H Coupling | Water | Eco-friendly, mild conditions, short reaction time. | organic-chemistry.org |

Optimization of Energy Efficiency in Synthetic Processes

Reducing energy consumption is another cornerstone of sustainable chemistry. The development of energy-efficient techniques for synthesis can significantly lower the environmental footprint of chemical processes. For reactions involving this compound, several advanced technologies have been applied.

Microwave Irradiation: Microwave-assisted organic synthesis can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. cem.comnih.gov This translates to substantial energy savings. For example, the oxidation of benzylic acetals using this compound proceeds rapidly under microwave irradiation at 140°C, completing in 2 hours. acs.org

Flow Chemistry: Continuous flow microreactor systems offer numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. nih.gov The hypervalent iodine/TEMPO-mediated oxidation of alcohols using this compound has been successfully implemented in a flow system, achieving excellent yields and selectivities with residence times of only a few minutes. nih.gov This efficiency and potential for automation make flow chemistry a powerful tool for sustainable large-scale synthesis. organic-chemistry.org

Integration of Renewable Feedstocks and Biocatalytic Principles

The transition from a fossil fuel-based economy to one based on renewable resources is a fundamental goal of sustainability. This involves using biomass-derived feedstocks for chemical synthesis and harnessing the power of biocatalysis.

Renewable Feedstocks: The selective oxidation of alcohols is a key transformation in valorizing biomass, which is rich in hydroxyl-functionalized compounds like 5-hydroxymethylfurfural (B1680220) and furfuryl alcohol. nih.gov While this compound is a competent oxidant for a wide range of alcohols, its specific application to the oxidation of these key bio-based platform molecules is an area of ongoing research interest. The development of efficient protocols for these substrates would represent a significant step in integrating hypervalent iodine chemistry with renewable feedstock conversion.

Biocatalytic Principles: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. mdpi.com The primary enzymatic methods for alcohol oxidation rely on alcohol dehydrogenases or oxidases. mdpi.com The direct integration of biocatalysis with this compound chemistry, for example, through the enzymatic regeneration of the oxidized iodine(III) reagent from its byproduct, is not yet a well-established field. However, combining the unique reactivity of hypervalent iodine reagents with the selectivity and green credentials of enzymes represents a promising frontier for future sustainable synthesis.

Advanced Methodologies and Future Directions in 2 Diacetoxyiodobenzoate Chemistry

Flow Chemistry and Continuous-Flow Reaction Systems

The application of flow chemistry and continuous-flow reaction systems represents a significant advancement in chemical synthesis, offering numerous advantages over traditional batch processing. nsf.gov These benefits include enhanced control over reaction parameters such as temperature and pressure, improved heat and mass transfer, increased safety, and greater scalability. libretexts.orgorganic-chemistry.org The integration of 2-diacetoxyiodobenzoate and related hypervalent iodine reagents into these systems is an emerging area of research with the potential to overcome some of the limitations associated with their use in batch reactions.

Continuous-flow systems are particularly well-suited for handling hazardous or unstable reagents and intermediates. frontiersin.orgindusuni.ac.in While this compound itself is a relatively stable solid, its precursor, 2-iodoxybenzoic acid (IBX), is known to be explosive under certain conditions. The small reaction volumes and precise temperature control inherent to flow reactors can mitigate these safety concerns, allowing for reactions to be conducted under conditions that might be untenable on a larger scale in a batch reactor.

The types of reactors used in flow chemistry are diverse and can be tailored to the specific needs of a reaction. wikipedia.org These include simple coiled tubing, packed-bed reactors containing immobilized reagents or catalysts, and microfluidic chip-based reactors. wikipedia.org The immobilization of this compound or a precursor onto a solid support could enable its use in a packed-bed reactor, simplifying product purification as the reagent and its byproducts would be retained in the column.

Furthermore, the integration of online analytical techniques, such as infrared (IR) spectroscopy or mass spectrometry, with continuous-flow systems allows for real-time reaction monitoring and optimization. nsf.govchemistrytalk.org This capability accelerates the development of robust and efficient synthetic protocols. As the field of flow chemistry continues to evolve, its synergy with the versatile reactivity of this compound is expected to lead to novel and powerful synthetic methodologies.

Integration with Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more starting materials react in a single operation to form a complex product that incorporates all or most of the atoms of the reactants. organic-chemistry.orgjk-sci.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it a powerful tool in drug discovery and organic synthesis. jk-sci.comyoutube.com The integration of this compound and its parent compound, IBX, into MCR design leverages their oxidative capabilities to enable novel and efficient synthetic strategies.

One of the primary roles of hypervalent iodine reagents in MCRs is the in situ generation of reactive intermediates. For example, the oxidation of primary or secondary alcohols to the corresponding aldehydes or ketones is a common transformation that can be seamlessly integrated into an MCR sequence. 2-Iodoxybenzoic acid (IBX) is widely used for the selective oxidation of alcohols to carbonyl compounds, even in complex molecular architectures with a high degree of functional group tolerance. nsf.govfrontiersin.org This in situ generation of an electrophilic carbonyl compound allows it to immediately participate in subsequent reactions with other components in the MCR, such as amines and nucleophiles, without the need for isolation.

A notable example involves the use of Dess-Martin periodinane (DMP), a derivative of IBX, as a combined catalyst and oxidant in a one-pot, pseudo-four-component synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. indusuni.ac.insigmaaldrich.comfrontiersin.org In this reaction, the DMP facilitates the oxidative aromatization of a dihydropyridine (B1217469) intermediate, which is formed from the initial multicomponent condensation. indusuni.ac.insigmaaldrich.com This demonstrates the utility of hypervalent iodine reagents in enabling tandem reactions that build complexity in a single pot.

The design of MCRs incorporating this compound can be envisioned in several ways. A primary alcohol could be oxidized to an aldehyde, which then partakes in a classic MCR such as the Ugi, Passerini, or Mannich reaction. This approach avoids the handling of potentially volatile or unstable aldehydes. The table below illustrates hypothetical MCR designs where this compound could be integrated.

| MCR Type | Role of this compound | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| Ugi Reaction | Oxidation of alcohol to aldehyde | Primary Alcohol | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Oxidation of alcohol to aldehyde | Primary Alcohol | Carboxylic Acid | Isocyanide | α-Acyloxy Amide | |

| Mannich Reaction | Oxidation of alcohol to aldehyde | Primary Alcohol | Amine | Active Methylene Compound | β-Amino Carbonyl Compound | |

| Povarov Reaction | Oxidation of alcohol to aldehyde | Primary Alcohol | Aniline | Alkene | Tetrahydroquinoline |

The continued development of MCRs is a key area of modern organic synthesis, and the unique reactivity of hypervalent iodine reagents like this compound provides a valuable tool for designing novel and efficient synthetic routes to complex molecules. adichemistry.com

Applications in the Total Synthesis of Complex Molecules and Natural Products

The total synthesis of complex molecules and natural products is a cornerstone of organic chemistry, driving the development of new synthetic methods and strategies. youtube.comwikipedia.org Hypervalent iodine reagents, particularly this compound and its derivatives like Dess-Martin periodinane (DMP), have become indispensable tools in this field due to their mild, selective, and reliable oxidizing capabilities. frontiersin.orgfrontiersin.org

Dess-Martin periodinane, which is prepared from the same precursor as this compound (2-iodoxybenzoic acid or IBX), is frequently employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nsf.govfrontiersin.orgnih.gov This transformation is often a critical step in a multi-step synthesis. The advantages of DMP over other oxidants, such as those based on chromium or dimethyl sulfoxide (B87167) (DMSO), include its operation at room temperature and neutral pH, shorter reaction times, typically high yields, and simplified workup procedures. wikipedia.org Crucially, DMP exhibits high chemoselectivity, tolerating a wide range of sensitive functional groups that might be affected by harsher oxidizing agents. wikipedia.org

The utility of these reagents is highlighted in numerous total syntheses. For instance, the oxidation of a sensitive α,β-unsaturated alcohol to its corresponding aldehyde is a transformation where DMP excels. wikipedia.org Such moieties are common in natural products and serve as valuable synthetic intermediates. wikipedia.org The ability to perform these oxidations on multifunctional substrates without epimerization of adjacent stereocenters is another significant advantage, particularly in the synthesis of chiral molecules for the pharmaceutical industry. wikipedia.org

While IBX itself is a powerful oxidant, its insolubility in many common organic solvents can be a drawback. indusuni.ac.in However, solutions of IBX in DMSO are effective for the clean oxidation of alcohols. Furthermore, modified versions of IBX have been developed to improve its solubility and handling properties. indusuni.ac.inchemistrytalk.org The applications of IBX-mediated transformations are extensive and facilitate the construction of diverse heterocyclic systems, which are prevalent in natural products. libretexts.orgchemistrytalk.org